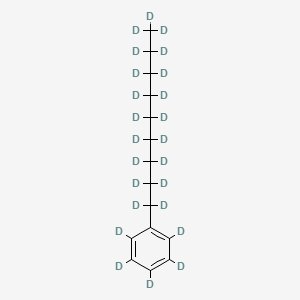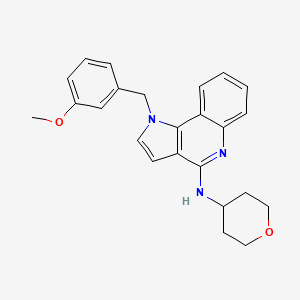
Mao-B-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-3 is a reversible and selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 value of 96 nM . Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibitors of monoamine oxidase B are of significant interest due to their potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
The synthesis of Mao-B-IN-3 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing monoamine oxidase B inhibitors often involve the use of various organic reagents and catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Mao-B-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents.
Reduction: The compound can be reduced using reducing agents.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents
Scientific Research Applications
Mao-B-IN-3 has several scientific research applications, including:
Mechanism of Action
Mao-B-IN-3 exerts its effects by selectively inhibiting monoamine oxidase B, an enzyme responsible for the breakdown of dopamine and other monoamines in the brain. By inhibiting this enzyme, this compound increases the availability of dopamine, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets and pathways involved include the binding of this compound to the active site of monoamine oxidase B, preventing the enzyme from catalyzing the oxidative deamination of its substrates .
Comparison with Similar Compounds
Mao-B-IN-3 is unique due to its high selectivity and potency as a monoamine oxidase B inhibitor. Similar compounds include:
Selegiline: An irreversible monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible monoamine oxidase B inhibitor with neuroprotective properties.
Safinamide: A reversible monoamine oxidase B inhibitor with additional sodium channel blocking properties. This compound stands out due to its reversible inhibition and high selectivity, making it a valuable tool in research and potential therapeutic applications
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(oxan-4-yl)pyrrolo[3,2-c]quinolin-4-amine |
InChI |
InChI=1S/C24H25N3O2/c1-28-19-6-4-5-17(15-19)16-27-12-9-21-23(27)20-7-2-3-8-22(20)26-24(21)25-18-10-13-29-14-11-18/h2-9,12,15,18H,10-11,13-14,16H2,1H3,(H,25,26) |
InChI Key |
FWFLQHHNUXEXQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC3=C2C4=CC=CC=C4N=C3NC5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
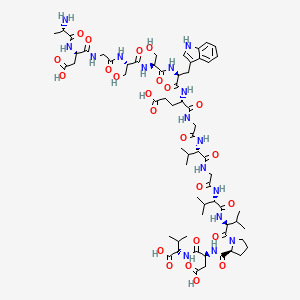
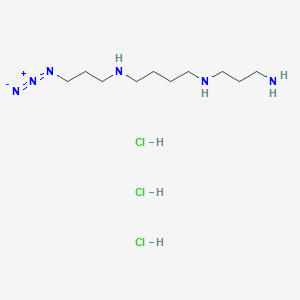
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

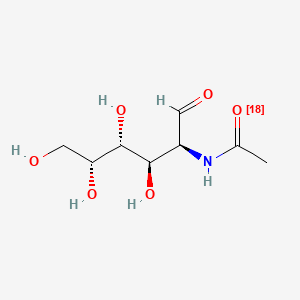
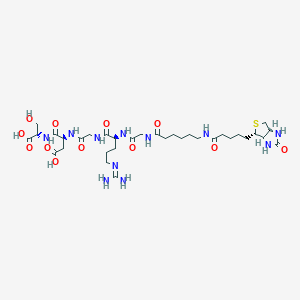
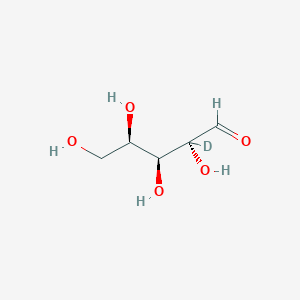
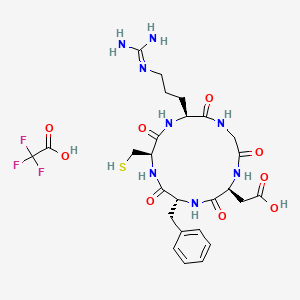

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)

